2-Ethynyl-1,3,5-trifluorobenzene
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Overview
Description
2-Ethynyl-1,3,5-trifluorobenzene is an organic compound with the molecular formula C8H3F3 It is characterized by the presence of an ethynyl group attached to a benzene ring substituted with three fluorine atoms at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1,3,5-trifluorobenzene typically involves the Sonogashira-Hagihara coupling reaction. This reaction is carried out by coupling an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is usually performed under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques such as distillation and recrystallization are also employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-1,3,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation, to form alkenes or alkanes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carbonyl compounds or reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrogenation: Catalysts like palladium on carbon under hydrogen gas.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Addition Products: Alkenes or alkanes depending on the degree of hydrogenation.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
2-Ethynyl-1,3,5-trifluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties
Mechanism of Action
The mechanism of action of 2-Ethynyl-1,3,5-trifluorobenzene involves its interaction with molecular targets through its ethynyl and fluorine substituents. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the fluorine atoms can engage in halogen bonding and influence the electronic properties of the molecule. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .
Comparison with Similar Compounds
1,3,5-Trifluorobenzene: Lacks the ethynyl group, resulting in different reactivity and applications.
2-Ethynyl-1,4-difluorobenzene: Similar structure but with fluorine atoms at different positions, affecting its chemical properties and reactivity.
2-Ethynyl-1,2,3-trifluorobenzene: Similar structure but with a different arrangement of fluorine atoms, leading to variations in its chemical behavior
Uniqueness: 2-Ethynyl-1,3,5-trifluorobenzene is unique due to the specific arrangement of its ethynyl and fluorine substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .
Properties
IUPAC Name |
2-ethynyl-1,3,5-trifluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPWUXRFETZTQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592423 |
Source
|
Record name | 2-Ethynyl-1,3,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366807-79-6 |
Source
|
Record name | 2-Ethynyl-1,3,5-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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